molecular formula C17H24Cl3NO3S B15079400 N-(2,2,2-Trichloro-1-(phenylsulfonyl)ethyl)nonanamide CAS No. 303061-88-3

N-(2,2,2-Trichloro-1-(phenylsulfonyl)ethyl)nonanamide

Cat. No.: B15079400
CAS No.: 303061-88-3
M. Wt: 428.8 g/mol
InChI Key: NYIMPZNBVYBROG-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(phenylsulfonyl)ethyl)nonanamide is a chemical compound with the molecular formula C17H24Cl3NO3S and a molecular weight of 428.809 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a phenylsulfonyl group, and a nonanamide chain. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(phenylsulfonyl)ethyl)nonanamide typically involves the reaction of 2,2,2-trichloro-1-(phenylsulfonyl)ethanol with nonanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(phenylsulfonyl)ethyl)nonanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-Trichloro-1-(phenylsulfonyl)ethyl)nonanamide has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(phenylsulfonyl)ethyl)nonanamide involves its interaction with molecular targets such as enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-(phenylsulfonyl)ethyl)nonanamide is unique due to its longer nonanamide chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .

Properties

CAS No.

303061-88-3

Molecular Formula

C17H24Cl3NO3S

Molecular Weight

428.8 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]nonanamide

InChI

InChI=1S/C17H24Cl3NO3S/c1-2-3-4-5-6-10-13-15(22)21-16(17(18,19)20)25(23,24)14-11-8-7-9-12-14/h7-9,11-12,16H,2-6,10,13H2,1H3,(H,21,22)

InChI Key

NYIMPZNBVYBROG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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